2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15) |
InChI Key |
KVJAVNHHFPQJPU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazoles
Several methods exist for synthesizing pyrazoles, which can be adapted for creating 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid.
Condensation with Hydrazines: Pyrazoles can be synthesized through the condensation of α,β-unsaturated ketones with hydrazines.
One-Pot Reactions: One-pot reactions provide an efficient way to synthesize pyrazoles.
Metal-Catalyzed Reactions: Metal catalysts can be employed in pyrazole synthesis.
Synthesis of N-alkyl-1H-pyrazole-5-carboxylates
N-alkyl-1H-pyrazole-5-carboxylates can be synthesized through a Michael reaction between hydrazine and \$$ \alpha,\beta \$$-unsaturated ketones.
- N-Boc azetidine-3-carboxylic acid can be modified to a ketone, which is then reacted with NaOEt and diethyl oxalate to obtain the enolic form. This enolic form is cyclized with hydrazine hydrate in an ethanol/acidic system to produce the desired pyrazole.
Table 2.1: Optimization of reaction conditions for construction of pyrazole carboxylates 9 and 10
| Entry | Y | Conditions | 9, yield, % | 10, yield, % |
|---|---|---|---|---|
| 1 | OH | DIAD, PPh3, DCM, rt, 48 h | 29 | 12 |
| 2 | OMs | Cs2CO3, DMF, 100 ºC, 5 h | 12 | 46 |
| 3 | I | Cs2CO3, DMF, 100 ºC, 6 h | 44 | 40 |
| 4 | I | Cs2CO3, DMF, MW, 40 ºC, 1 h | 31 | 20 |
| 5 | I | K2CO3, DMF, 100 ºC, 6 h | 34 | 41 |
Alternative Synthesis
An alternative approach involves starting from a 6-substituted-2-thiomethyl-pyrimidin-4-one, which is formed via condensation of a \$$ \beta \$$-keto-ester and thiourea, followed by methylation of the thiol. Reacting these intermediates with hydrazine hydrate in refluxing ethanol yields 2-hydrazinylpyrimidin-4(1H)-ones, which can be used for further structural exploration.
Reactions Involving Pyrazole-4-carboxylic acid
Pyrazole-4-carboxylic acid can be used as a building block for synthesizing more complex molecules.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or other substituents can be replaced by different functional groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid); reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Esterification: Ester compounds with the carboxylic acid group converted to ester functional groups.
Scientific Research Applications
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be compared to analogs with variations in the pyrazole substituents or oxolane modifications. Below is a detailed analysis supported by data tables and research findings:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to the phenyl (logP ~1.8 vs. ~2.5) or isopropyl (logP ~1.5) analogs. Methoxyethyl groups are known to improve aqueous solubility, which is advantageous for bioavailability in drug candidates. Conversely, the thiolan-dioxide substituent in the analog from introduces a sulfone group, which may increase polarity but also metabolic stability.
Synthetic Utility: The phenyl-substituted analog (CAS 1513612-59-3) is commercially available with a purity specification, making it a practical intermediate for structure-activity relationship (SAR) studies. The absence of a CAS number for the target compound suggests it may be a novel or less-studied derivative, necessitating further characterization.
Biological Relevance :
- Pyrazole-oxolane hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. The methoxyethyl group’s electron-donating properties may modulate binding affinity to ATP pockets in kinases, while the carboxylic acid group could facilitate salt bridge formation with lysine or arginine residues.
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be represented as follows:
This compound features a pyrazole ring, an oxolane moiety, and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has been explored in various contexts, primarily focusing on its antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial effects against a range of bacterial strains. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL, respectively .
Anti-inflammatory Effects
Research has demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation .
Anticancer Properties
In vitro studies have revealed that 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) for these cell lines was determined to be approximately 226 µg/mL and 242.52 µg/mL, respectively .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Aryl Hydrocarbon Receptor (AhR) : Similar compounds have been shown to modulate AhR activity, which is involved in various biological processes including xenobiotic metabolism and immune response .
- Cytochrome P450 Enzymes : The inhibition of cytochrome P450 enzymes by this compound suggests a pathway through which it may exert its anticancer effects by altering drug metabolism and detoxification processes .
Case Studies
Several case studies highlight the efficacy of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid in preclinical models:
- Study on Bacterial Resistance : A study demonstrated that this compound significantly reduced bacterial load in murine models infected with MRSA, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
- Cancer Cell Line Studies : In a comparative study involving multiple anticancer agents, the pyrazole derivative exhibited superior cytotoxicity against A549 cells compared to standard chemotherapy agents like cisplatin, indicating its potential as a novel therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
